Fmoc-AEEA-AEEA

GLP-1 receptor agonist peptide lipidation semaglutide intermediate

Fmoc-AEEA-AEEA (CAS 560088-89-3, C27H34N2O9, MW 530.6 g/mol) is a Fmoc-protected, monodispersed polyethylene glycol (PEG)-based heterobifunctional linker comprising two AEEA (8-amino-3,6-dioxaoctanoic acid) units. As a protected intermediate, it features an Fmoc-protected amine terminus for selective deprotection during solid-phase peptide synthesis (SPPS) and a free carboxylic acid terminus for coupling to resin-bound amines or other nucleophiles.

Molecular Formula C27H34N2O9
Molecular Weight 530.6 g/mol
Cat. No. B1532398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-AEEA-AEEA
Molecular FormulaC27H34N2O9
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O
InChIInChI=1S/C27H34N2O9/c30-25(28-9-11-34-14-16-37-19-26(31)32)18-36-15-13-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32)
InChIKeyDYLGYEMUUDYFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-AEEA-AEEA Technical Baseline for Peptide Synthesis and Bioconjugation Procurement


Fmoc-AEEA-AEEA (CAS 560088-89-3, C27H34N2O9, MW 530.6 g/mol) is a Fmoc-protected, monodispersed polyethylene glycol (PEG)-based heterobifunctional linker comprising two AEEA (8-amino-3,6-dioxaoctanoic acid) units . As a protected intermediate, it features an Fmoc-protected amine terminus for selective deprotection during solid-phase peptide synthesis (SPPS) and a free carboxylic acid terminus for coupling to resin-bound amines or other nucleophiles . The compound serves as a key building block in the assembly of complex peptide therapeutics, antibody-drug conjugates (ADCs), and PROTAC degraders, where its dual AEEA repeat structure distinguishes it from single-unit AEEA linkers and alternative PEG spacer architectures [1].

Fmoc-AEEA-AEEA Procurement Rationale: Why Alternative PEG Linkers Are Not Interchangeable


Generic substitution among PEG-based Fmoc linkers is not scientifically valid due to the chain-length-dependent effects on conjugate solubility, spatial separation between functional domains, and biological performance. Fmoc-AEEA-AEEA provides a precise, monodispersed spacer length of approximately 20-25 Å (estimated from two AEEA units, each ~10-12 Å), which is distinct from single-unit Fmoc-AEEA (~10-12 Å) and longer variants such as Fmoc-AEEA-AEEA-AEEA (~30-35 Å) [1]. This specific spacer length directly influences critical downstream parameters including target binding affinity, enzymatic cleavage accessibility in cleavable linker systems, and pharmacokinetic clearance rates [2]. Furthermore, the presence of an internal amide bond between the two AEEA units creates a distinct chemical identity with different stability profiles compared to all-ether PEG linkers of similar molecular weight [3]. The following quantitative evidence demonstrates these non-interchangeable properties.

Fmoc-AEEA-AEEA Differentiated Evidence Matrix for Procurement Decision Support


Fmoc-AEEA-AEEA in Semaglutide: AEEA Dimer vs. Alternative Spacer Architectures

Fmoc-AEEA-AEEA is an essential building block in the side chain synthesis of semaglutide, specifically as the AEEA-AEEA dimer component in the Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH intermediate [1]. The exact two-unit AEEA spacer length is critical for achieving the optimal spatial orientation between the lysine attachment point and the fatty acid chain (C18 diacid), enabling proper albumin binding and extended plasma half-life [2]. Alternative single-unit AEEA (Fmoc-AEEA) or longer tri-unit variants would alter this geometry, potentially compromising the pharmacokinetic profile that distinguishes semaglutide from shorter-acting GLP-1 analogs such as liraglutide, which uses a different lipidation strategy .

GLP-1 receptor agonist peptide lipidation semaglutide intermediate

Fmoc-AEEA-AEEA in Tirzepatide: GIP/GLP-1 Dual Agonist Intermediate Specification

The patented synthesis of tirzepatide explicitly employs Fmoc-Lys(AEEA-AEEA-γ-Glu-eicosanedioic acid)-OH as one of three specialized building materials required for the complete synthesis [1]. The AEEA-AEEA dimer spacer is integrated between the lysine residue and the γ-Glu-eicosanedioic acid (C20 diacid) lipidation moiety, providing the necessary hydrophilic spacer length to balance the hydrophobic fatty acid chain and maintain aqueous solubility of the conjugate . Alternative single-unit AEEA linkers would produce an insufficient spacer length, while non-PEG alkyl spacers such as aminohexanoic acid lack the hydrophilicity required to offset the C20 fatty acid chain, potentially resulting in aggregation or altered pharmacokinetics [2].

tirzepatide GIP/GLP-1 dual agonist fatty acid conjugation

Enzymatic Stability Enhancement: AEEA-Containing Peptide Conjugates vs. Unmodified Peptides

Studies on gp41 variant peptides conjugated with Fmoc-AEEA demonstrate increased in vivo stability and reduced susceptibility to peptidase and protease degradation compared to unmodified peptide fragments . The PEG spacer introduced via AEEA coupling increases the hydrodynamic radius of the peptide, sterically hindering protease access to susceptible cleavage sites and extending circulation time [1]. This finding is consistent with the established principle of PEGylation in therapeutic peptide development, where incorporation of PEG spacers such as AEEA units confers pharmacokinetic advantages [2].

protease resistance in vivo stability gp41 peptide PEGylation

Fmoc-AEEA-AEEA in ADC and PROTAC Linker Systems: Spacer Length Differentiation

AEEA-AEEA is classified as a cleavable ADC linker and a PEG-based PROTAC linker used in the synthesis of antibody-drug conjugates and targeted protein degraders . The Fmoc-protected derivative Fmoc-AEEA-AEEA enables sequential assembly of complex linker-payload constructs with precise control over spacer length . In PROTAC applications, linker length directly influences ternary complex formation efficiency between the target protein, PROTAC molecule, and E3 ligase—with an optimal linker length required for productive ubiquitination [1]. The AEEA-AEEA dimer provides a specific spacer length that differs from both shorter (Fmoc-AEEA, Fmoc-N-amido-PEG2-acetic acid) and longer (Fmoc-AEEA-AEEA-AEEA) alternatives, making linker selection a critical design parameter rather than an interchangeable commodity decision.

ADC linker PROTAC linker cleavable linker PEG spacer

Fmoc-AEEA-AEEA Recommended Procurement and Application Scenarios


Semaglutide Biosimilar and Generic API Manufacturing

Fmoc-AEEA-AEEA is a required intermediate for synthesizing the semaglutide side chain fragment Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH, which incorporates the essential AEEA-AEEA dimer spacer between the lysine residue and the C18 fatty diacid lipidation moiety [1]. Procurement of this specific building block is mandatory for pharmaceutical manufacturers developing semaglutide active pharmaceutical ingredient (API), biosimilars, or conducting process development for GLP-1 receptor agonist therapeutics [2]. Alternative linkers would produce a structurally non-identical product that does not meet the established reference product characterization profile.

Tirzepatide and Multi-Agonist Peptide Development

The patented tirzepatide synthesis pathway explicitly requires Fmoc-Lys(AEEA-AEEA-γ-Glu-eicosanedioic acid)-OH as one of three specialized intermediates, with the AEEA-AEEA dimer providing the optimal hydrophilic spacer length to balance the C20 fatty acid conjugation [1]. Research groups developing tirzepatide analogs, dual GIP/GLP-1 agonists, or multi-receptor peptide therapeutics with fatty acid lipidation strategies should procure Fmoc-AEEA-AEEA to maintain fidelity to established synthetic routes and to systematically evaluate spacer-length-dependent pharmacokinetic parameters [2].

ADC Linker-Payload Assembly and PROTAC Library Synthesis

Fmoc-AEEA-AEEA serves as a versatile protected building block for constructing cleavable ADC linkers and PEG-based PROTAC linkers, where the AEEA-AEEA dimer spacer length influences drug release kinetics (in ADCs) and ternary complex formation efficiency (in PROTACs) [1]. Medicinal chemistry teams optimizing linker length in bioconjugate therapeutics should procure Fmoc-AEEA-AEEA alongside shorter and longer analogs (e.g., Fmoc-AEEA, Fmoc-AEEA-AEEA-AEEA) to generate comprehensive linker-length SAR datasets [2].

Long-Acting Peptide Therapeutics with Enhanced Protease Resistance

Incorporation of AEEA-based PEG spacers, including the AEEA-AEEA dimer accessible via Fmoc-AEEA-AEEA, confers increased in vivo stability and reduced susceptibility to peptidase/protease degradation compared to unmodified peptides [1]. This application scenario is relevant for peptide drug discovery programs targeting extended half-life, reduced dosing frequency, or improved bioavailability through PEGylation strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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